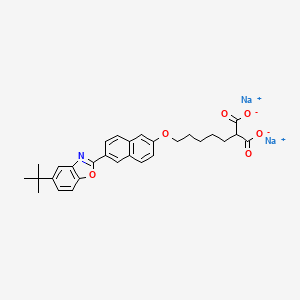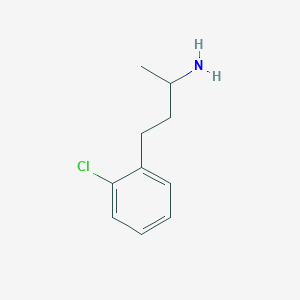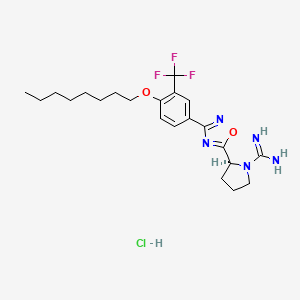
SPD-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SPD-2 is a photo-controllable hydrogen sulfide donor applicable in live cells.
科学的研究の応用
1. Nanoscale Materials Development
Severe Plastic Deformation (SPD), specifically the Accumulative Roll Bonding (ARB) procedure, has been effectively used for refining grains in bulk materials like Commercially Ti Grade 2. This technique leads to a significant improvement in mechanical properties due to the formation of Ultra Fine Grain (UFG) or Nanocrystalline (NC) structures. The ARB process is particularly significant in obtaining UFG structures in materials like Ti Grade 2, making it a valuable technique in materials science (Raducanu et al., 2007).
2. Advancements in Bulk Nanostructured Materials
SPD is recognized as an effective top-down approach for converting conventional, coarse-grained materials into bulk nanostructured forms. By manipulating SPD processing parameters, materials with exceptional mechanical and functional characteristics can be produced. The NanoSPD conferences, such as the 7th International Conference on Nanomaterials by Severe Plastic Deformation, highlight the scope and potential of SPD in creating materials with enhanced properties and industry-scale applications (Liao & Estrin, 2017).
3. Enhancing Aircraft Structural Integrity
Supersonic Particle Deposition (SPD) has been applied successfully to repair and enhance the airworthiness of aging aircraft structures. This includes applications in repairing mechanically fastened joints and dealing with corrosion damage. SPD has shown promising results in extending the life of aircraft components, as demonstrated in studies like the F/A-18 Hornet wing attachment center barrel laboratory test article (Jones et al., 2014).
4. Platelet Disorders Diagnosis
The electron microscope, utilized in the diagnosis of inherited platelet disorders, has highlighted the importance of SPD (platelet storage pool deficiency) in diagnosing disorders like dense body deficiencies. This technique provides rapid and reliable diagnosis for platelet SPD, making it a crucial tool in clinical diagnosis (White, 1998).
5. Screening for High-Risk Psychosis
Screening for Schizotypal Personality Disorder (SPD) is seen as a method for early detection of psychosis and identifying genetic risk syndromes. Studies suggest that SPD screening can be integrated with existing prodromal tools for efficient detection of early-stage psychosis (Zhang et al., 2015).
6. Exploring the Genetics of Schizophrenia
Studying Schizotypal Personality Disorder (SPD) provides insights into the genetics, pathogenesis, and treatment of schizophrenia and related psychotic illnesses. Research into SPD focuses on understanding cognitive impairments, social-affective disturbances, and neurobiology, thereby advancing our knowledge of schizophrenia-spectrum disorders (Rosell et al., 2014).
7. Centrosome Maturation and Duplication
SPD-2, a protein found in C. elegans and Drosophila, is essential for centriole component functioning, particularly in PCM (pericentriolar material) recruitment and astral microtubule nucleation. Research shows that SPD-2 plays a critical role in both centrosome duplication and microtubule organization, fundamental processes in cell biology (Giansanti et al., 2008).
8. Studying the Gluon Content of Proton and Deuteron
The Spin Physics Detector (SPD) at the NICA collider aims to comprehensively study the unpolarized and polarized gluon content of the nucleon. SPD facilitates the exploration of gluon helicity, Sivers and Boer-Mulders functions, and gluon transversity distribution, contributing significantly to our understanding of particle physics (Arbuzov et al., 2020).
特性
CAS番号 |
1643781-40-1 |
|---|---|
製品名 |
SPD-2 |
分子式 |
C34H26O8S |
分子量 |
594.63 |
IUPAC名 |
2,6-Dimethyl-2,6-di(9-oxo-9H-xanthen-2-yl)-4-thia-heptanedioic acid |
InChI |
InChI=1S/C34H26O8S/c1-33(31(37)38,19-11-13-27-23(15-19)29(35)21-7-3-5-9-25(21)41-27)17-43-18-34(2,32(39)40)20-12-14-28-24(16-20)30(36)22-8-4-6-10-26(22)42-28/h3-16H,17-18H2,1-2H3,(H,37,38)(H,39,40) |
InChIキー |
HLYJZNLEINAZNN-UHFFFAOYSA-N |
SMILES |
O=C(O)C(C1=CC(C2=O)=C(OC3=C2C=CC=C3)C=C1)(C)CSCC(C4=CC(C5=O)=C(OC6=C5C=CC=C6)C=C4)(C)C(O)=O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
SPD-2; SPD 2; SPD2; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,4-dioxo-N-[4-(pyridin-3-yloxy)phenyl]-1,2,3,4-tetrahydroquinazoline-6-sulfonamide](/img/structure/B610852.png)



![5-Methylnaphtho[1,2-d]thiazol-2-amine](/img/structure/B610861.png)
![5-Methylnaphtho[2,1-d]oxazol-2-amine](/img/structure/B610862.png)
![2-[4-(2-fluoro-4-methylsulfonylphenyl)-2-methylpiperazin-1-yl]-N-[(1S,3R)-5-hydroxy-2-adamantyl]pyrimidine-4-carboxamide](/img/structure/B610865.png)
![N-Benzyl-2-[6-(2-chloroacetylamino)-benzothiazol-2-ylsulfanyl]-acetamide](/img/structure/B610867.png)
![1H-Cyclohepta[ghi]perylene-6,11-dione, 1-acetyl-4-[[3-(dimethylamino)propyl]amino]-5,12-dihydroxy-8,9,13-trimethoxy-2-methyl-](/img/structure/B610871.png)
